

Introduction: A Cornerstone of Carbonyl Photochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Diphenyl-2-butanone

Cat. No.: B8528689

[Get Quote](#)

The Norrish Type II reaction is a defining photochemical transformation of aldehydes and ketones that possess an accessible hydrogen atom on the gamma (γ) carbon. First detailed by Ronald George Wreyford Norrish, this intramolecular reaction provides a powerful pathway for forming specific carbon-carbon bonds or cleaving them with high selectivity, driven solely by the energy of light.^{[1][2]} Unlike thermal reactions that often require harsh conditions, the Norrish Type II reaction can proceed at ambient temperatures, offering a subtle and powerful tool for molecular manipulation.^[3]

This guide provides an in-depth exploration of the Norrish Type II reaction, from its fundamental mechanism to practical experimental considerations and applications. It is designed for researchers, chemists, and drug development professionals who seek to understand and harness this reaction in their work. We will delve into the causality behind experimental choices, the factors that govern the reaction's outcome, and provide a validated protocol for its execution.

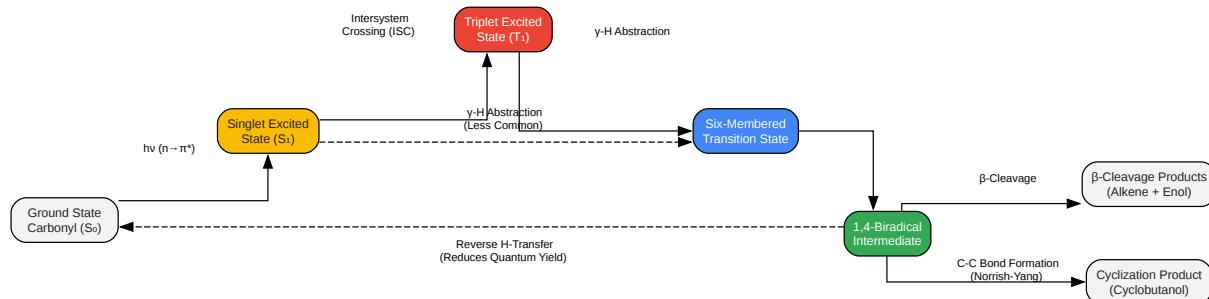
The Core Mechanism: A Journey from Photon to Product

The Norrish Type II reaction is not a single step, but a sequence of events initiated by photoexcitation. The process is fundamentally governed by the formation and subsequent fate of a critical 1,4-biradical intermediate.^{[3][4]}

Photoexcitation and Intersystem Crossing

The journey begins when a carbonyl compound absorbs a photon of UV light, typically in the 270-330 nm range, promoting a non-bonding electron from the oxygen atom (n) to the antibonding π^* orbital of the carbonyl group ($n \rightarrow \pi^*$ transition).^{[5][6]} This initially forms a short-lived excited singlet state (S_1). While the reaction can proceed from this S_1 state, in many ketones, particularly aryl ketones, it is more common for the S_1 state to undergo intersystem crossing (ISC) to the more stable and longer-lived triplet state (T_1).^{[7][8]} This triplet state is the key reactive species in most Norrish Type II pathways.

Intramolecular γ -Hydrogen Abstraction


The defining step of the reaction is the intramolecular abstraction of a hydrogen atom from the γ -carbon by the excited carbonyl oxygen.^{[1][9]} This occurs through a sterically favorable six-membered cyclic transition state. The propensity for γ -hydrogen abstraction over other positions (e.g., β or δ) is due to the low ring strain of this six-membered arrangement.^[4] This hydrogen transfer is highly regioselective and results in the formation of a 1,4-biradical intermediate.^[3]

The 1,4-Biradical: The Decisive Intermediate

The 1,4-biradical is the central intermediate whose structure and lifetime dictate the final product distribution.^[3] This species is transient, with lifetimes typically in the range of 40-100 nanoseconds, depending on the molecular structure and solvent environment.^{[3][10]} The biradical has two primary, competing fates:

- β -Cleavage (Fragmentation): The bond between the α and β carbons cleaves, resulting in the formation of an alkene and an enol. The enol quickly tautomerizes to the corresponding, more stable carbonyl compound.^{[1][11]} This pathway is often referred to as the Norrish Type II cleavage.
- Cyclization (Norrish-Yang Reaction): The two radical centers combine to form a new carbon-carbon bond, yielding a cyclobutanol derivative.^{[11][12]} This intramolecular recombination is known as the Norrish-Yang reaction and is a powerful method for synthesizing four-membered rings.^[13]

A third, non-productive pathway is the reverse hydrogen transfer from the oxygen back to the γ -carbon, which regenerates the starting ketone and reduces the overall quantum yield.^[12]

[Click to download full resolution via product page](#)

Core mechanism of the Norrish Type II reaction.

Factors Influencing Reaction Pathways and Efficiency

The ratio of cleavage to cyclization products is not random; it is a direct consequence of the substrate's structure and the reaction environment. Understanding these factors is critical for controlling the reaction's outcome.

Substrate Structure

- Nature of the γ -Hydrogen: The rate of hydrogen abstraction depends on the C-H bond strength. Tertiary γ -hydrogens are abstracted more readily than secondary, which are in turn abstracted more readily than primary ones, due to the greater stability of the resulting carbon radical.[11]
- Substitution on the Carbonyl Chain:
 - α -Substitution: Bulky substituents on the α -carbon can favor cyclization by conformationally restricting the 1,4-biradical in a way that promotes C-C bond formation over the alignment required for cleavage.[11]

- β -Substitution: Alkyl substitution on the β -carbon tends to favor the cleavage pathway, as it leads to the formation of a more substituted, and thus more stable, alkene product.[11]

Solvent Effects

The choice of solvent can profoundly impact the lifetime of the 1,4-biradical and, consequently, the product distribution.

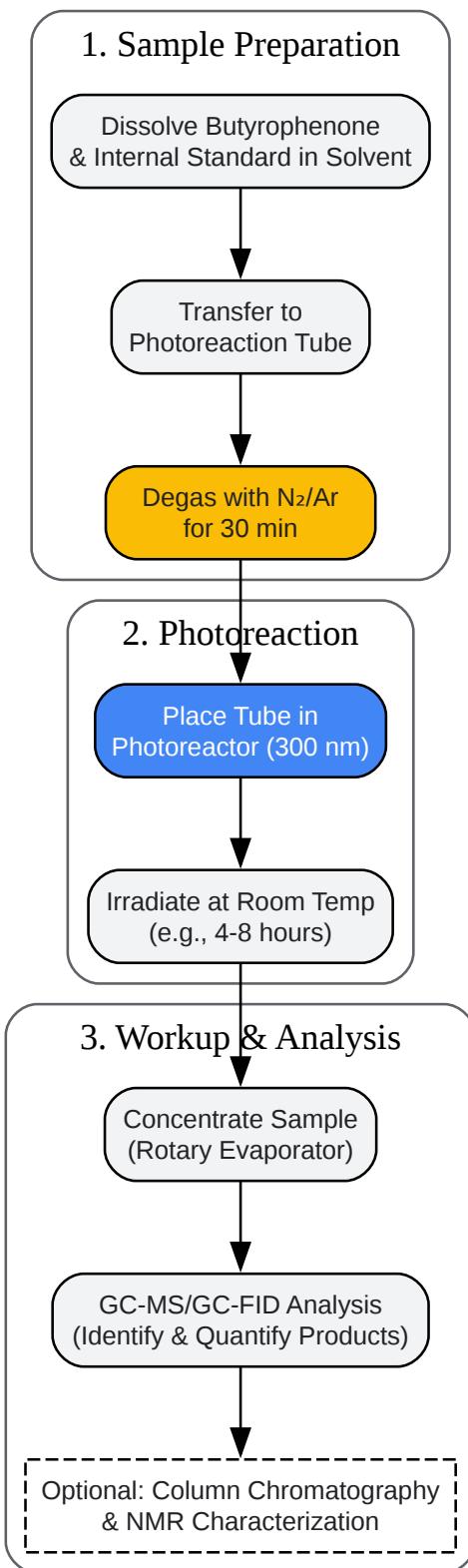
- Polar/Protic Solvents: Solvents capable of hydrogen bonding, such as methanol or tert-butanol, can solvate the hydroxyl group of the 1,4-biradical.[14] This solvation can inhibit the reverse hydrogen transfer and may alter the conformational equilibrium of the biradical, often increasing the quantum yield of total photoreaction.[14][15] In some cases, polar solvents can favor cyclization over cleavage.[15]
- Non-Polar Solvents: In non-polar solvents like benzene or hexane, the reverse hydrogen transfer reaction is more significant, which can lead to lower overall quantum yields.[12]

Factor	Influence on Norrish Type II Outcome	Rationale
γ -Hydrogen Type	Tertiary > Secondary > Primary	Formation of a more stable γ -carbon radical intermediate. [11]
β -Substitution	Favors β -Cleavage	Leads to the formation of a more thermodynamically stable, substituted alkene. [11]
α -Substitution	Can favor Cyclization	Steric hindrance can bias the biradical conformation toward ring closure. [11]
Solvent Polarity	Can increase quantum yield and affect product ratio	Solvation of the biradical intermediate by polar/protic solvents can suppress non-productive reverse H-transfer and alter conformational equilibria. [14] [15]
Ring Strain	Favors cleavage in cyclopropyl ketones	The release of significant ring strain in the β -cleavage step provides a strong thermodynamic driving force. [16]

Experimental Protocol: Photolysis of Butyrophenone

This section provides a self-validating, step-by-step methodology for conducting the Norrish Type II reaction using butyrophenone as a model substrate. This reaction yields acetophenone (from cleavage), ethylene (from cleavage), and phenylcyclobutanol (from cyclization).

Materials and Equipment


- Reactant: Butyrophenone (high purity)

- Solvent: Benzene (spectroscopic grade) or Acetonitrile (HPLC grade)
- Internal Standard: Dodecane (for GC analysis)
- Photoreactor: Rayonet-type reactor equipped with 300 nm lamps or a medium-pressure mercury lamp with a Pyrex filter (to block wavelengths < 290 nm).[2]
- Reaction Vessel: Quartz or Pyrex tube with a septum-sealed sidearm.
- Degassing Equipment: Schlenk line or access to a nitrogen/argon source with needles.
- Analytical Equipment: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or GC-Mass Spectrometer (GC-MS), ¹H NMR spectrometer.

Step-by-Step Methodology

- Solution Preparation: Prepare a 0.1 M solution of butyrophenone in the chosen solvent (e.g., 1.48 g of butyrophenone in 100 mL of benzene). Add a known amount of the internal standard (e.g., 0.5 mL of a 0.1 M dodecane solution).
- Degassing (Critical Step): Transfer the solution to the photoreaction tube. Thoroughly degas the solution by bubbling with dry nitrogen or argon for at least 25-30 minutes.[2] Oxygen is a triplet quencher and its presence will severely inhibit the reaction. Seal the tube tightly.
- Irradiation: Place the reaction tube in the center of the photoreactor. Turn on the lamps and the cooling fan (to maintain ambient temperature). Irradiate the solution for a predetermined time (e.g., 4-8 hours). The reaction progress should be monitored by taking small aliquots at different time points for GC analysis.
- Workup and Analysis:
 - After irradiation, remove the solvent from the reaction mixture using a rotary evaporator.
 - Analyze the crude product mixture directly by GC-MS to identify the products: acetophenone, phenylcyclobutanol, and any remaining butyrophenone.
 - Quantify the products using GC-FID by comparing the peak areas of the products to the internal standard.

- For structural confirmation, the products can be isolated by column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by ^1H and ^{13}C NMR.[2]

[Click to download full resolution via product page](#)*Workflow for a typical Norrish Type II experiment.*

Applications in Complex Synthesis

While often seen as a degradative pathway in polymer chemistry, the Norrish Type II reaction, particularly the Norrish-Yang cyclization, is a sophisticated tool in organic synthesis.^[1] It has been employed as a key step in the total synthesis of complex natural products, enabling the construction of strained four-membered rings that are difficult to access through conventional thermal reactions.^{[13][17]} Its ability to form C-C bonds remotely under mild conditions makes it an attractive strategy in drug discovery and development for creating novel molecular scaffolds.^{[17][18]}

Conclusion

The Norrish Type II reaction is a nuanced and powerful photochemical process that offers precise control over bond cleavage and formation in carbonyl-containing molecules. Its outcome is a delicate interplay between the excited state of the carbonyl, the structure of the alkyl chain, and the surrounding solvent environment. By understanding the mechanistic underpinnings of the 1,4-biradical intermediate and the factors that influence its fate, researchers can move beyond simply observing the reaction to actively controlling it. From probing fundamental reaction dynamics to building complex molecular architectures, the Norrish Type II reaction remains a vital and versatile tool in the modern chemist's arsenal.

References

- Photochemistry of Carbonyl Compounds. (n.d.). National Institute of Technology, Tiruchirappalli.
- Rowell, K. N. (2021). Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction. SlidePlayer.
- Ahmad, I. (2016). Photochemistry of carbonyl compounds.pptx. SlideShare.
- Gupta, M. K. (n.d.). Photochemistry of Carbonyl Compounds. Magadh Mahila College, Patna University.
- Wrighton, M. (1974). Photochemistry of Carbonyl Complexes. Chemical Reviews, 74(4), 401-430.
- Norrish reaction. (n.d.). Grokikipedia.

- Chemvis. (2024, April 28). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube.
- Hastings, D. J., & Weedon, A. C. (1991). Radical clocks as probes of 1,4-biradical intermediates in the photochemical cycloaddition reactions of 2-cyclopentenone with alkenes. *Canadian Journal of Chemistry*, 69(7), 1171-1176.
- Raju, Dr. (2022, December 30). Hydrogen Abstraction Reactions of Carbonyl Compounds. YouTube.
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. *Photochemical & Photobiological Sciences*, 20(10), 1357-1378.
- Filo. (2025). Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton...
- Wirz, J., et al. (1990). Biradicaloid intermediates in photochemistry: spectroscopic and kinetic study of 1,4-perinaphthadiyl and related 1,8-naphthoquinodimethans. *Journal of the American Chemical Society*, 112(26), 9571-9578.
- Scaiano, J. C., et al. (1994). Laser flash photolysis studies of 2,4,6-trialkylphenyl ketones. *Canadian Journal of Chemistry*, 72(4), 918-924.
- Norrish reaction. (n.d.). In Wikipedia.
- Norrish Reaction. (2017). Chem-Station International Edition.
- Moorthy, J. N., & Dhar, J. (2007). Norrish Type II Photoreactivity of β -Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization. *The Journal of Organic Chemistry*, 72(23), 8943-8946.
- Reusch, W. (n.d.). Photochemistry. Michigan State University Department of Chemistry.
- Weedon, A. C., et al. (1995). Determination of the Relative Rates of Formation, Fates, and Structures of Triplet 1,4-Biradicals Generated in the Photochemical Cycloaddition Reactions of 2-Cyclopentenones with 2-Methylpropene. *Journal of the American Chemical Society*, 117(18), 5059-5068.
- Rowell, K. N., & Glowacki, D. R. (2020). Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls. *ChemRxiv*.
- Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. *Photochemical & Photobiological Sciences*, 20(10), 1279-1282.
- Ashfold, M. N. R., et al. (2020). Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. *Physical Chemistry Chemical Physics*, 22(19), 10427-10438.
- Faza, O. N., et al. (2013). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. *The Journal of Organic Chemistry*, 78(10), 4949-4957.
- Hastings, D. J., & Weedon, A. C. (1991). Structures and lifetimes of 1,4-biradical intermediates in the photochemical cycloaddition reactions of N-benzoylindole with alkenes.

The Journal of Organic Chemistry, 56(2), 523-529.

- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. *Bohrium*.
- Evans, M. (2021, February 10). 8.5 Intramolecular Hydrogen Abstractions of Excited Ketones. *YouTube*.
- Cossy, J., et al. (1987). Intramolecular Hydrogen Abstraction in Ketone Photochemistry: the First Examples of ζ -Hydrogen Abstraction. *Journal of the Chemical Society, Chemical Communications*, (22), 1673-1674.
- Wagner, P. J. (1967). Solvent Effects on Type II Photoelimination of Phenyl Ketones. *Journal of the American Chemical Society*, 89(23), 5898-5901.
- Das, P. K., et al. (1996). Excited state dynamics of Michler's ketone: a laser flash photolysis study. *The Journal of Physical Chemistry*, 100(25), 10581-10587.
- Raju, Dr. (2022, December 27). Hydrogen Abstraction of Carbonyl Compounds|| Intermolecular Hydrogen Abstraction |ChemistrybyDrRaju. *YouTube*.
- Ashfold, M. N. R., et al. (2020). Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. *ResearchGate*.
- Scaiano, J. C. (1982). Laser flash photolysis studies of the reactions of some 1,4-biradicals. *Accounts of Chemical Research*, 15(8), 252-258.
- Scaiano, J. C. (1982). Laser flash photolysis studies of the reactions of some 1,4-biradicals. *Semantic Scholar*.
- Majumdar, S., & Giri, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. *SciSpace*.
- Lhiaubet-Vallet, V., et al. (2005). Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. *Journal of the Brazilian Chemical Society*, 16(5), 1015-1019.
- Chap. 12 Photochemistry. (n.d.). National Tsing Hua University.
- Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. *Photochemical & Photobiological Sciences*, 20(10), 1279-1282.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
- 6. Photochemistry of carbonyl compounds.pptx [slideshare.net]
- 7. magadhmahilacollege.org [magadhmahilacollege.org]
- 8. Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. youtube.com [youtube.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. askfilo.com [askfilo.com]
- 17. scispace.com [scispace.com]
- 18. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- To cite this document: BenchChem. [Introduction: A Cornerstone of Carbonyl Photochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8528689#norrish-type-ii-reaction-in-carbonyl-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com